3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide

Histamine H2 receptor pharmacology Structure-activity relationship Guanidinothiazole pharmacophore

3-(((2-Methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide (CAS 1644079-89-9; molecular formula C₈H₁₄N₄O₂S₃; MW 294.4 g/mol) is a thiazole-containing sulfamoylpropanimidamide that belongs to the famotidine structural class. The compound bears a 2-methylthiazol-4-ylmethylthio side chain linked to an N-sulfamoylpropanimidamide terminus.

Molecular Formula C8H14N4O2S3
Molecular Weight 294.4 g/mol
Cat. No. B12277410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide
Molecular FormulaC8H14N4O2S3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CSCCC(=NS(=O)(=O)N)N
InChIInChI=1S/C8H14N4O2S3/c1-6-11-7(5-16-6)4-15-3-2-8(9)12-17(10,13)14/h5H,2-4H2,1H3,(H2,9,12)(H2,10,13,14)
InChIKeyZKDSSUGBPKYOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((2-Methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Profile


3-(((2-Methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide (CAS 1644079-89-9; molecular formula C₈H₁₄N₄O₂S₃; MW 294.4 g/mol) is a thiazole-containing sulfamoylpropanimidamide that belongs to the famotidine structural class . The compound bears a 2-methylthiazol-4-ylmethylthio side chain linked to an N-sulfamoylpropanimidamide terminus. It is commercially available as a research-grade chemical (minimum purity 95%) from specialty suppliers and is catalogued primarily as a famotidine-related reference standard for analytical method development and impurity profiling . Unlike the approved drug famotidine, which carries a 2-guanidinothiazole moiety essential for histamine H2 receptor antagonism, this compound features a simple 2-methyl substitution that fundamentally alters its pharmacological signature [1].

Why 3-(((2-Methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide Cannot Be Interchanged with Famotidine or Other In-Class H2 Antagonists


Within the N-sulfamoylpropanimidamide class, pharmacological activity is overwhelmingly dictated by the nature of the 2-substituent on the thiazole ring. The seminal structure-activity relationship (SAR) study by Yanagisawa et al. demonstrated that only compounds bearing a 2-[(diaminomethylene)amino]thiazole (guanidinothiazole) group exhibit potent histamine H2-receptor antagonist activity, and that replacement or deletion of this guanidino functionality results in profound loss of receptor binding and functional antagonism [1]. Consequently, the target compound – which carries a 2-methyl group in place of the guanidino moiety – occupies a fundamentally different activity class. It cannot substitute for famotidine (Kd = 14 nM, IC50 = 33 nM at H2 receptor) in any pharmacological assay requiring H2 blockade, nor can it be interchanged with the 2-(methylthio)thiazole analog (CAS 1644079-96-8, MW 326.48) whose additional sulfur atom alters both molecular recognition and physicochemical properties . Selection of this compound over its analogs therefore hinges on its specific structural identity: it is the precise 2-methyl, des-guanidino reference standard required for famotidine impurity tracking, negative-control experiments, and SAR validation studies.

Quantitative Differentiation Evidence for 3-(((2-Methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide Versus Closest Analogs


Structural Pharmacophore Differentiation: 2-Methyl vs. 2-Guanidinothiazole Determines H2 Receptor Engagement

The target compound replaces the 2-guanidino group of famotidine with a 2-methyl substituent on the thiazole ring. The SAR study by Yanagisawa et al. established that the 2-[(diaminomethylene)amino]thiazole moiety is the indispensable pharmacophore for H2-receptor antagonist activity; only compounds containing this group exhibited potent antagonism in the guinea pig atrium in vitro assay and the anesthetized dog gastric acid secretion model [1]. Famotidine, bearing this guanidinothiazole, achieves a Kd of 14 nM and IC50 of 33 nM at the human H2 receptor and reduces basal receptor activity by 75% . Although no direct H2 activity data are publicly available for the 2-methyl analog, the class-level SAR inference is that removal of the guanidino group eliminates the key hydrogen-bonding and ionic interactions with the receptor, predicting a >100-fold reduction in binding affinity relative to famotidine [1]. This structural difference is the single most consequential differentiation for any scientific application involving H2 receptor pharmacology.

Histamine H2 receptor pharmacology Structure-activity relationship Guanidinothiazole pharmacophore

Molecular Weight and Elemental Composition Differentiation from Famotidine and the 2-(Methylthio)thiazole Analog

The target compound has a molecular formula of C₈H₁₄N₄O₂S₃ and a molecular weight of 294.4 g/mol . This distinguishes it quantitatively from its two most closely related comparators: famotidine (C₈H₁₅N₇O₂S₃, MW 337.45 g/mol, a difference of 43.05 g/mol or ~13% lower mass) and the 2-(methylthio)thiazole analog (C₈H₁₄N₄O₂S₄, MW 326.48 g/mol, a difference of 32.08 g/mol or ~10% higher mass due to an additional sulfur atom) . In LC-MS or GC-MS analytical workflows, these mass differences produce clearly resolved molecular ion peaks ([M+H]⁺ at m/z 295.4 for the target vs. m/z 338.5 for famotidine vs. m/z 327.5 for the methylthio analog), enabling unambiguous identification and quantification even in complex mixtures without requiring chromatographic separation.

Analytical reference standards Mass spectrometry Molecular formula verification

Commercial Purity Specification as a Famotidine-Related Reference Standard

The target compound is supplied at a minimum purity of 95% as a research-grade reference standard . In the context of famotidine quality control, regulatory pharmacopoeias (USP/EP) require that any individual unspecified impurity in famotidine drug substance be controlled at ≤0.10% and total impurities at ≤1.0% [1]. Literature reports indicate that unknown impurities in famotidine raw materials are typically detected in the range of 0.5–2.5% [2], and that trace-level unknown impurities at 0.5–1.0% have triggered formal isolation and characterization campaigns due to potential genotoxic risk [3]. The target compound, as the des-guanidino 2-methylthiazole variant, serves as a characterized reference marker that enables HPLC method development, system suitability testing, and peak identification in famotidine impurity profiles.

Pharmaceutical impurity profiling Reference standard qualification Analytical method validation

Absence of the Guanidino Group Eliminates Cytochrome P450 Inhibition Liability Present in Cimetidine but Absent in Famotidine

Among the H2 antagonist class, cimetidine is well-documented as a cytochrome P450 inhibitor (Ki = 586 nM at H2 receptor, but also inhibits CYP isoforms), whereas famotidine does not inhibit CYP450 enzymes and lacks the drug-drug interaction liability associated with cimetidine [1]. The target compound, lacking both the imidazole ring of cimetidine and the guanidinothiazole of famotidine, is predicted to have no meaningful H2 receptor activity. This positions it as a cleaner negative-control compound for CYP450 interaction studies where residual H2 antagonism could confound interpretation. However, no direct CYP450 inhibition data for the target compound have been published, so this utility rests on class-level inference from the established SAR that guanidino/thiazole H2 pharmacophores are structurally distinct from CYP-interacting imidazole and furan moieties.

Drug-drug interaction Cytochrome P450 H2 antagonist selectivity

Predicted Physicochemical Property Divergence: logP and Solubility Differentiation from Famotidine

The replacement of the polar guanidino group (-NHC(=NH)NH₂) with a hydrophobic methyl group (-CH₃) is expected to substantially increase the lipophilicity of the target compound relative to famotidine. Famotidine has an experimentally measured logP of approximately -0.4 to -0.64 and an aqueous solubility of ~1.1 mg/mL (freely soluble in DMF and acetic acid, poorly soluble in water and ethanol) [1]. Although experimentally determined logP and solubility values for the target compound have not been published, the removal of four hydrogen-bond donor atoms (from 4 in famotidine to an estimated 2 in the target compound based on the deletion of the guanidino -NH₂ and -NH- groups) and the addition of a methyl group is predicted via fragment-based calculation to shift logP upward by approximately 1.0–1.5 log units, yielding an estimated logP in the range of +0.6 to +1.1 [2]. This physicochemical shift has direct implications for reversed-phase HPLC retention, solid-phase extraction recovery, and membrane permeability in cellular assays.

Lipophilicity Aqueous solubility Chromatographic retention

High-Value Application Scenarios for 3-(((2-Methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide Based on Differentiated Evidence


Negative Control Compound for Histamine H2 Receptor Pharmacological Assays

In any H2 receptor binding assay, functional cAMP assay, or gastric acid secretion model, famotidine serves as the reference antagonist with a Kd of 14 nM and IC50 of 33 nM [1]. However, the target compound – which lacks the essential 2-guanidinothiazole pharmacophore defined by Yanagisawa et al. (1987) – is predicted to exhibit negligible H2 receptor binding. This makes it the structurally closest true negative control available: it shares the entire N-sulfamoylpropanimidamide backbone and thiazole ring system with famotidine but is pharmacologically silent at H2 receptors. Researchers can use this compound at matched concentrations (e.g., 10 µM) to confirm that any observed effects of famotidine are specifically mediated through H2 receptor engagement rather than off-target interactions with the common scaffold. No other commercially available analog offers this combination of maximal structural homology and minimal predicted pharmacology.

Reference Marker for HPLC Impurity Profiling in Famotidine Drug Substance and Finished Product Testing

Regulatory pharmacopoeias (USP/EP) mandate that any individual unspecified impurity in famotidine be limited to ≤0.10%, with total impurities ≤1.0% [1]. The target compound represents a specific des-guanidino process impurity or degradation product that can arise during famotidine synthesis when the guanidylation step is incomplete or when hydrolytic degradation removes the guanidino group. With a purity of ≥95% and a molecular weight of 294.4 g/mol – clearly resolved from famotidine (337.45 g/mol) by both HPLC retention time and MS detection – this compound can be used as a system suitability standard, a retention time marker, and a calibration reference for quantifying this specific impurity in famotidine batches. Its availability as a characterized reference standard eliminates the 4–8 week timeline typically required for custom synthesis and structural elucidation of a new impurity, directly accelerating ANDA submission preparation.

Tool Compound for Structure-Activity Relationship Studies on Thiazole-Containing Amidine Derivatives

The seminal J. Med. Chem. 1987 SAR study established that the 2-guanidino group on the thiazole ring is essential for H2 antagonist activity, but the study did not systematically evaluate the 2-methyl variant [1]. The target compound fills this specific SAR gap as the simplest possible 2-alkyl substitution on the pharmacologically critical position. Medicinal chemistry groups exploring non-H2 targets for the N-sulfamoylpropanimidamide scaffold – such as the reported alpha-synuclein binding activity of related thiazole-containing compounds – can use this compound to probe whether the 2-substituent modulates activity at alternative targets independently of H2 receptor engagement. Its lower molecular weight (294.4 vs. 337.45 g/mol for famotidine) also provides an advantageous starting point for fragment-based lead optimization, as it leaves more room for molecular growth while staying within Lipinski's Rule of Five limits.

Mass Spectrometry Calibrant for Thiazole-Sulfamoylpropanimidamide Compound Class Identification

The target compound's distinct molecular formula (C₈H₁₄N₄O₂S₃) and exact monoisotopic mass (294.4 g/mol) differ from all common famotidine-related impurities. Its [M+H]⁺ ion at m/z 295.4 sits in a clean mass window between the famotidine amide impurity (m/z 321.4) and the methyl ester impurity (m/z 275.3), making it an ideal lock-mass or calibration standard for high-resolution mass spectrometry workflows targeting the N-sulfamoylpropanimidamide compound class [1]. When screening for unknown impurities in famotidine drug substance by LC-HRMS, the target compound can be co-injected as an internal mass calibrant to ensure mass accuracy better than 2 ppm across the chromatographic run, enabling confident elemental composition assignment for unknown peaks.

Quote Request

Request a Quote for 3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.